Δ8(14)-Stigmastenol Individual and Summed Concentration Limits Differentiate This Isomer from Stigmasta-3,5-diene in Olive Oil Authentication
In a foundational study analyzing 160 olive oil samples by on-line LC-UV-GC-FID, Biedermann et al. (1995) established quantitative threshold criteria specific to Δ8(14)-stigmastenol that differ from the more commonly monitored stigmasta-3,5-diene. The individual concentration of Δ8(14)-stigmastenol was proposed not to exceed 2 mg/kg, while the sum of Δ7- and Δ8(14)-stigmastenol was proposed not to exceed 7.5 mg/kg [1]. This contrasts with stigmasta-3,5-diene, for which the EU regulatory limit in EVOO is 0.15 mg/kg [2], reflecting the distinct formation pathways and precursor dependencies of the 8(14)-isomer versus the 3,5-diene during bleaching and deodorization steps.
| Evidence Dimension | Regulatory/analytical threshold concentration in olive oil |
|---|---|
| Target Compound Data | Δ8(14)-Stigmastenol ≤ 2 mg/kg individually; Sum (Δ7 + Δ8(14)) ≤ 7.5 mg/kg |
| Comparator Or Baseline | Stigmasta-3,5-diene < 0.15 mg/kg (EU limit for EVOO); Sum of stigmastadienes (ISO 15788) 0.01–4.0 mg/kg detection range |
| Quantified Difference | Δ8(14)-stigmastenol individual limit is ~13-fold higher than stigmasta-3,5-diene limit; summed limit is ~50-fold higher |
| Conditions | On-line LC-UV-GC-FID analysis of transesterified oil; n = 160 olive oils (extra-virgin and refined) |
Why This Matters
This quantifies the necessity of procuring the (24R)-ethylcholest-8(14)-ene reference standard specifically — rather than relying solely on stigmasta-3,5-diene — to fully comply with ISO 15788 multi-isomer stigmastadiene profiling and to avoid false-negative results when Δ8(14)-isomer is the dominant dehydration product in a given refined oil adulterant.
- [1] Biedermann, M.; Grob, K.; Mariani, C. On-line LC-UV-GC-FID for the determination of Δ7- and Δ8(14)-sterols and its application for the detection of adulterated olive oils. Rivista Italiana delle Sostanze Grasse 1995, 72 (8), 339–344. View Source
- [2] Crews, C.; Pye, C.; Macarthur, R. An improved rapid stigmastadiene test to detect addition of refined oil to extra virgin olive oil. Food Research International 2013, 54 (2), 1379–1384. View Source
